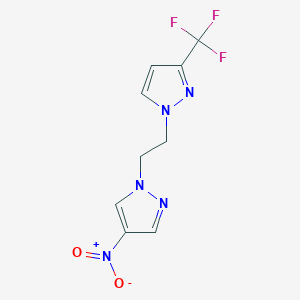

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is an organic compound featuring a pyrazole core with nitro and trifluoromethyl substitutions. These structural elements impart unique chemical properties and potential for diverse applications in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole typically involves multi-step organic reactions starting from commercially available or easily synthesized pyrazole derivatives. Key steps may include:

Nitration: of the pyrazole ring to introduce the nitro group.

Alkylation: to add the trifluoromethylated pyrazole moiety.

Reactions often occur in polar aprotic solvents under controlled temperatures to ensure high yields.

Industrial Production Methods: While specific industrial methods are proprietary, typical large-scale production may involve:

Continuous flow synthesis to improve efficiency and scalability.

Utilization of robust catalysts to streamline multi-step processes.

Implementation of green chemistry principles to reduce waste and energy consumption.

化学反应分析

Nucleophilic Substitution at the Nitro Group

The nitro group at position 4 of the pyrazole ring undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C), yielding 4-amino or 4-thio derivatives .

-

Reactivity is enhanced by electron-withdrawing effects from the trifluoromethyl group, which activates the nitro group toward substitution .

Example Reaction:

4-Nitro-pyrazole derivative+R-NH2DMF, 100°C4-Amino-pyrazole derivative+HNO2

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants:

Reduction pathways are critical for synthesizing bioactive intermediates, such as aminopyrazoles used in medicinal chemistry .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

-

Copper-catalyzed cycloaddition with terminal alkynes generates fused pyrazolo[1,5-a]pyrimidines .

-

Nitrile imine cycloaddition forms 1,3,4-thiadiazine intermediates, which rearrange to trifluoromethyl-substituted pyrazoles under acidic conditions .

Mechanistic Insight:

The trifluoromethyl group stabilizes transition states through inductive effects, improving regioselectivity .

Coupling Reactions

Transition-metal-catalyzed coupling reactions enable functionalization at the ethyl linker or pyrazole rings:

-

Suzuki-Miyaura Coupling:

Pyrazole-Br+Ar-B(OH)2Pd(0)Pyrazole-Ar

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives . -

Buchwald-Hartwig Amination:

Introduces amine groups at the nitro position using Pd₂(dba)₃/Xantphos .

Hydrogenolysis of the Ethyl Linker

The ethyl chain connecting the two pyrazole rings undergoes cleavage under hydrogenolysis conditions (H₂/Pd-C, 50 psi), yielding 3-(trifluoromethyl)-1H-pyrazole and 4-nitro-1H-pyrazole. This reaction is utilized in degradation studies or fragment-based drug design.

Stability Under Acidic/Basic Conditions

科学研究应用

Introduction to 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and agrochemical development. Its unique structure, characterized by the presence of nitro and trifluoromethyl groups, enhances its biological activity and selectivity towards specific targets.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Key applications include:

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of a trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compounds, making them more effective in targeting cancer cells .

- Antimicrobial Properties : The nitro group in the structure contributes to the antimicrobial activity of the compound. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Agrochemical Development

This compound has been explored for its applications in agriculture:

- Herbicidal Activity : The compound's ability to inhibit specific enzymes involved in plant growth has led to investigations into its use as a herbicide. Research findings indicate that it can selectively target weed species without affecting crop plants, offering a safer alternative to traditional herbicides .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : Pyrazole derivatives have been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups can improve the chemical resistance of these materials, making them suitable for various industrial applications .

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed significant antitumor activity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Herbicidal Efficacy Testing

Field trials were performed to assess the herbicidal efficacy of this compound against common agricultural weeds. Results showed that at specific concentrations, the compound effectively reduced weed biomass by over 70% while maintaining crop yield, demonstrating its potential for sustainable agriculture practices.

作用机制

This compound exerts its effects through:

Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.

Pathways: : Modulates biochemical pathways, influencing cellular responses.

相似化合物的比较

Compared to other nitro and trifluoromethyl-substituted pyrazoles, this compound:

Exhibits unique reactivity due to the combination of functional groups.

May offer superior biological activities or industrial applications.

Similar compounds include 4-Nitro-1-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole and 4-Nitro-1-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole.

Hope this deep dive sparks some new ideas or questions for you!

生物活性

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships, and specific case studies highlighting its effects.

- Chemical Formula : C9H8F3N5O2

- Molecular Weight : 275.19 g/mol

- CAS Number : 1172763-48-2

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines such as lung, breast, and colorectal cancers.

A study demonstrated that pyrazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features, particularly the nitro and trifluoromethyl groups, are believed to enhance its biological activity by interacting with specific molecular targets involved in tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Research indicates that compounds with a similar pyrazole framework can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar properties.

Antimicrobial Activity

The antimicrobial activity of pyrazole compounds is another area of interest. Studies have shown that certain pyrazoles exhibit significant antibacterial effects against a range of pathogens. For instance, compounds were tested against E. coli and Bacillus subtilis, demonstrating promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range . This antimicrobial potential could be attributed to the electron-withdrawing nature of the nitro and trifluoromethyl groups, which may enhance interaction with microbial targets.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-withdrawing groups such as nitro and trifluoromethyl significantly influences the reactivity and binding affinity of these compounds to biological targets.

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Increases electron deficiency; enhances binding to nucleophilic sites on targets |

| Trifluoromethyl group | Enhances lipophilicity; improves cellular uptake |

| Ethyl linker | Provides spatial orientation for target interaction |

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Anticancer Study : A series of 1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most active compounds exhibited IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .

- Anti-inflammatory Study : In a model of carrageenan-induced edema in rats, a related pyrazole compound showed significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Study : A study assessing the antimicrobial efficacy of several pyrazole derivatives found that one compound exhibited an MIC of 12 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

属性

IUPAC Name |

1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N5O2/c10-9(11,12)8-1-2-15(14-8)3-4-16-6-7(5-13-16)17(18)19/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHSBINPTBPZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。